molecular formula C8H15NO B1296048 2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 34575-25-2

2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No. B1296048
CAS RN: 34575-25-2
M. Wt: 141.21 g/mol
InChI Key: MWZIWAHRZFZLPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2-disubstituted 2,5-dihydro-4-methyloxazoles, which are closely related to 2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole, has been achieved from 2-aminopropanol in a three-step process. This method involves the conversion of 3-oxazolines into various α-sulfinyl ketimines, which can then be stereoselectively reduced to produce 3-hydroxy-2-aminopropyl sulfoxide . Another study presents the synthesis of 2-substituted-5-[isopropylthiazole] derivatives, which, although not directly 2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole, share a similar isopropyl group and heterocyclic structure. These compounds were characterized using IR, ^1H NMR, ^13C NMR, and mass spectral analysis . Additionally, a new approach to synthesize 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles has been reported, which involves the direct halogenation of 2-aryl-4,5-dimethyl-1,3-oxazoles using N-bromosuccinimide or N-chlorosuccinimide in acetonitrile, yielding 4-halomethyl isomers with high regioselectivity .

Molecular Structure Analysis

The molecular structure of the synthesized oxazole derivatives is confirmed through various spectroscopic techniques. In the case of the 2,2-disubstituted 2,5-dihydro-4-methyloxazoles, the structure was likely elucidated through standard spectroscopic methods, although the specific techniques are not detailed in the abstract . For the 2-substituted-5-[isopropylthiazole] derivatives, IR, ^1H NMR, ^13C NMR, and mass spectral analysis were employed to characterize the compounds, ensuring the correct molecular structure was obtained . The regioselectivity observed in the synthesis of 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles suggests a clear understanding of the molecular structure, which is crucial for the high regioselectivity achieved in the halogenation process .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these oxazole derivatives are multi-step and involve the use of various reagents and conditions. The conversion of 3-oxazolines to α-sulfinyl ketimines and their subsequent reduction is an example of a chemical transformation that requires precise control over reaction conditions for stereoselectivity . The synthesis of 2-substituted-5-[isopropylthiazole] derivatives involves a series of reactions that lead to the formation of triazole and oxadiazole rings, which are evaluated for their biological activity . The direct halogenation method for producing 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles demonstrates a chemical reaction that is highly regioselective, which is a significant consideration in the synthesis of such compounds .

Physical and Chemical Properties Analysis

While the abstracts provided do not give detailed information on the physical and chemical properties of 2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole, they do provide insights into the properties of closely related compounds. The antimicrobial and antitubercular activities of the synthesized 2-substituted-5-[isopropylthiazole] derivatives indicate that these compounds have significant biological properties, which could be related to their physical and chemical characteristics . The high regioselectivity achieved in the synthesis of 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles suggests that the physical properties of the starting materials and the reaction conditions play a crucial role in the outcome of the chemical reactions .

properties

IUPAC Name

4,4-dimethyl-2-propan-2-yl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6(2)7-9-8(3,4)5-10-7/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZIWAHRZFZLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(CO1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302449
Record name 4,4-Dimethyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole

CAS RN

34575-25-2
Record name 34575-25-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-Dimethyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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